1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
Description
The compound 1-(3-methoxypropyl)-N-(3-methylbutyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide belongs to a class of fused heterocyclic carboxamides with a pyrido-pyrrolo-pyrimidine core. This scaffold is characterized by its tricyclic structure, which provides a rigid framework for interactions with biological targets such as enzymes or receptors. The substituents at the 1-position (3-methoxypropyl) and the carboxamide nitrogen (3-methylbutyl) distinguish it from related analogs, influencing its physicochemical properties and bioactivity .
Properties
IUPAC Name |
6-(3-methoxypropyl)-N-(3-methylbutyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-14(2)8-9-21-19(25)16-13-15-18(23(16)11-6-12-27-3)22-17-7-4-5-10-24(17)20(15)26/h4-5,7,10,13-14H,6,8-9,11-12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNPBIGVYUPKTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Comparison of Structural Analogues
*Calculated based on analogs with similar substituents.
Key Observations :
- 1-Position Modifications : The 3-methoxypropyl group is recurrent in analogs, likely balancing hydrophilicity and flexibility for optimal bioavailability .
- Methylation at Position 9 : Addition of a methyl group (e.g., CAS 900870-38-4) correlates with improved metabolic stability in pharmacokinetic profiles .
NMR and Spectral Comparisons
highlights that NMR chemical shifts in regions A (positions 29–36) and B (positions 39–44) are sensitive to substituent changes. For instance:
- The 3-methoxypropyl group induces upfield/downfield shifts in region B due to altered electron density.
- Bulky N-substituents (e.g., 2-phenylethyl) cause steric effects detectable in region A .
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